4-Chlorobenzenesulfonyl isocyanate

Descripción general

Descripción

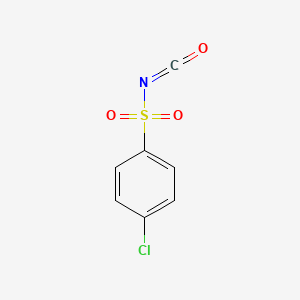

4-Chlorobenzenesulfonyl isocyanate is an organic compound with the molecular formula C₇H₄ClNO₃S and a molecular weight of 217.63 g/mol . It is a derivative of isocyanate and is known for its reactivity and versatility in various chemical reactions. The compound is characterized by the presence of a chlorobenzene ring, a sulfonyl group, and an isocyanate group, making it a valuable intermediate in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Chlorobenzenesulfonyl isocyanate can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with potassium cyanate in the presence of a suitable solvent such as acetone or acetonitrile . The reaction is typically carried out at room temperature, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

4-Chlorobenzenesulfonyl isocyanate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isocyanate group reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with this compound.

Solvents: Common solvents include acetone, acetonitrile, and dichloromethane.

Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Thiocarbamates: Formed from the reaction with thiols.

Aplicaciones Científicas De Investigación

4-Chlorobenzenesulfonyl isocyanate is a chemical compound with diverse research applications . It is an isocyanate derivative and can be used as a starting reagent in chemical synthesis .

Chemical Properties

- Formula :

- Molecular Weight : 217.630

- Boiling Point : 121 °C at 0.5 mmHg

- Density : 1.457 g/mL at 25 °C

- Refractive Index : 1.558

- Assay : 97%

Safety Information

This compound is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage and may cause an allergic skin reaction . Inhalation may cause allergy or asthma symptoms or breathing difficulties .

Synthesis of 4-chlorobenzenesulfonyl chloride

4-Chlorobenzenesulfonyl chloride, a related compound, is an important raw material used in the preparation of 4,4'-dichlorodiphenyl sulfone, a monomer in polysulfone resins with thermal resistance . It is also a raw material for manufacturing drugs, agricultural chemicals, and dyes .

4-Chlorobenzenesulfonyl chloride can be prepared by reacting chlorobenzene with chlorosulfonic acid in a halogenated aliphatic hydrocarbon solvent, such as dichloromethane, chloroform, or carbon tetrachloride, in the presence of a salt comprising an alkali metal salt of a mineral acid and/or an ammonium salt of a mineral acid . Anhydrous 4-chlorobenzenesulfonyl chloride can be prepared by washing the reaction mixture with water and distilling off the water along with the solvent from the separated organic solvent layer .

Potential Applications

Mecanismo De Acción

The mechanism of action of 4-chlorobenzenesulfonyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various chemical reactions to form ureas, carbamates, and other derivatives .

Comparación Con Compuestos Similares

Similar Compounds

4-Methylbenzenesulfonyl isocyanate: Similar structure but with a methyl group instead of a chlorine atom.

4-Nitrobenzenesulfonyl isocyanate: Similar structure but with a nitro group instead of a chlorine atom.

Uniqueness

4-Chlorobenzenesulfonyl isocyanate is unique due to the presence of the chlorine atom, which can influence the reactivity and selectivity of the compound in various chemical reactions. The chlorine atom can also affect the physical properties, such as solubility and boiling point, making it distinct from other similar compounds .

Actividad Biológica

4-Chlorobenzenesulfonyl isocyanate (4-CBIS) is a chemical compound with significant implications in biological research and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H6ClN O2S. It contains a chlorobenzene ring attached to a sulfonyl group and an isocyanate functional group, which contributes to its electrophilic nature. This structure allows it to participate in various chemical reactions, particularly in the synthesis of biologically active compounds.

Biological Activity Overview

The biological activity of 4-CBIS can be categorized into several key areas:

- Antifibrillization Effects : Recent studies have shown that 4-CBIS exhibits anti-fibrillization properties, particularly in relation to amyloid diseases such as Alzheimer's Disease (AD). It has been demonstrated to inhibit the aggregation of α-synuclein, a protein implicated in neurodegenerative disorders .

- DNA and Protein Adduct Formation : Isocyanates, including 4-CBIS, are known to form adducts with DNA and proteins, which can be utilized as biomarkers for exposure to xenobiotics. The formation of these adducts has been confirmed through various analytical techniques, including LC-MS/MS .

- Cytotoxicity : In vitro studies have indicated that 4-CBIS can induce cytotoxic effects in certain cell lines. For instance, it has been shown to affect the viability of SH-SY5Y neuroblastoma cells under specific concentrations, suggesting its potential role in cancer research .

The mechanisms through which 4-CBIS exerts its biological effects include:

- Electrophilic Attack : The electrophilic nature of the isocyanate group allows it to react with nucleophiles such as amino acids in proteins and nucleic acids in DNA. This reactivity is crucial for its role in forming adducts that can disrupt normal cellular functions .

- Inhibition of Protein Aggregation : By preventing the aggregation of proteins like α-synuclein, 4-CBIS may mitigate the toxic effects associated with neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Study: Anti-Amyloidogenic Activity

In a study focusing on the anti-amyloidogenic properties of various compounds, 4-CBIS was identified as a potent inhibitor of fibril formation associated with amyloid diseases. The study involved treating neuroblastoma cells with varying concentrations of 4-CBIS and assessing cell viability and fibril formation using fluorescence imaging techniques. Results indicated a significant reduction in fibril formation at concentrations as low as 0.5 μM .

Safety and Handling Considerations

This compound is classified as toxic and corrosive. It poses risks if ingested, inhaled, or if it comes into contact with skin. Proper safety measures should be taken when handling this compound, including using appropriate personal protective equipment (PPE) and working under a fume hood.

Propiedades

IUPAC Name |

4-chloro-N-(oxomethylidene)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3S/c8-6-1-3-7(4-2-6)13(11,12)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHDVROWMPBQSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206389 | |

| Record name | p-Chlorobenzenesulfonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5769-15-3 | |

| Record name | p-Chlorobenzenesulfonyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005769153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Chlorobenzenesulfonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorobenzenesulfonyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical reactions of 4-chlorobenzenesulfonyl isocyanate with alcohols, and how can these reactions be used to synthesize heterocyclic compounds?

A1: this compound (I) reacts with certain alcohols to yield carbamate intermediates. [] For instance, it reacts with 2-chloroethanol to give 2-chloroethyl 4-chlorobenzenesulfonyl carbamate (III). [] This intermediate can then undergo intramolecular cyclization in the presence of pyridine, forming the heterocyclic compound 3-(4-chlorobenzenesulfonyl)oxazolidin-2-one (IV). [] This reaction sequence demonstrates a synthetic route from readily available starting materials to valuable oxazolidinone derivatives.

Q2: How does the reactivity of this compound differ from that of 4-toluenesulfonyl isothiocyanate in reactions with amino alcohols?

A2: While both compounds react with amino alcohols, their products and reaction pathways can differ significantly. This compound (I) tends to form both 1:1 and 2:1 adducts with amino alcohols, depending on the specific amino alcohol used. [] In contrast, 4-toluenesulfonyl isothiocyanate (III) primarily forms 1:1 adducts with amino alcohols. [] Interestingly, the 1:1 adducts formed with 4-toluenesulfonyl isothiocyanate can be further cyclized under acidic conditions to yield imidazoline-2-thiones or hexahydropyrimidine-2-thione derivatives, showcasing the versatility of these reactions in accessing diverse heterocyclic structures. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.